AKOS BBS-00005564

Beschreibung

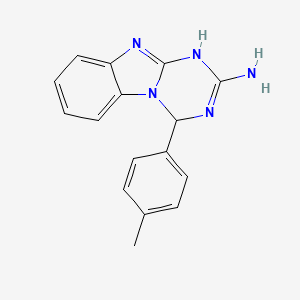

AKOS BBS-00005564, also known as 1,3,5-triazino[1,2-a]benzimidazol-2-amine, 1,4-dihydro-4-(4-methylphenyl)-, is a chemical compound with the molecular formula C16H15N5 and a molecular weight of 277.32 g/mol. This compound is characterized by its unique structure, which includes a triazino-benzimidazole core substituted with a 4-methylphenyl group.

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c1-10-6-8-11(9-7-10)14-19-15(17)20-16-18-12-4-2-3-5-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUPZHOTTNGHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322194 | |

| Record name | 4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

406928-23-2 | |

| Record name | 4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of AKOS BBS-00005564 involves several steps, typically starting with the preparation of the triazino-benzimidazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography for purification.

Analyse Chemischer Reaktionen

AKOS BBS-00005564 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

AKOS BBS-00005564 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

Industry: It is used in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of AKOS BBS-00005564 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

AKOS BBS-00005564 can be compared with other similar compounds, such as:

1,3,5-triazino[1,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Benzimidazole derivatives: These compounds have a benzimidazole core and exhibit different activities based on their substituents.

The uniqueness of AKOS BBS-00005564 lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Q & A

Basic Research Questions

Q. How can researchers formulate a robust research question for studying AKOS BBS-00005564?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- PICO : What are the biochemical mechanisms (Outcome) of AKOS BBS-00005564 (Intervention) compared to structurally analogous compounds (Comparison) in modulating specific cellular pathways (Population/Problem)?

- FINER Evaluation : Ensure the question is novel (e.g., unexplored interactions) and feasible (e.g., accessible instrumentation).

Q. What are best practices for experimental design when investigating AKOS BBS-00005564?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known agonists/inhibitors for pathway studies).

- Replication : Perform triplicate trials to assess reproducibility.

- Documentation : Follow guidelines for detailed methodology (e.g., Beilstein Journal standards for compound characterization) .

- Table 1 : Key Experimental Parameters

| Parameter | Example for AKOS BBS-00005564 | Rationale |

|---|---|---|

| Concentration Range | 1 nM – 100 µM | Covers EC50/IC50 estimation |

| Assay Type | High-throughput screening (HTS) | Enables large-scale interaction data |

| Reference Standards | Commercial inhibitors (e.g., Staurosporine) | Validates assay robustness |

Q. How should researchers conduct a literature review for AKOS BBS-00005564?

- Methodological Answer :

- Primary Sources : Prioritize peer-reviewed journals (e.g., European Journal of Pure and Applied Mathematics for computational studies) .

- Gaps Identification : Use tools like VOSviewer to map keyword clusters and identify underexplored areas (e.g., metabolic stability or off-target effects).

Advanced Research Questions

Q. How can data contradictions in studies on AKOS BBS-00005564 be resolved?

- Methodological Answer :

- Root-Cause Analysis :

Replicate Experiments : Confirm results under identical conditions.

Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

Statistical Tests : Apply ANOVA or Bayesian inference to assess significance of discrepancies .

- Case Study : Inconsistent cytotoxicity data might arise from cell-line variability (e.g., HepG2 vs. HEK293); validate using isogenic models.

Q. What computational tools are effective for analyzing AKOS BBS-00005564 datasets?

- Methodological Answer :

- MATLAB Workflow :

Data Classification : Use machine learning toolboxes (e.g., Classification Learner) to predict compound activity.

Signal Processing : Apply Fourier transforms to spectroscopic data (e.g., NMR peaks) for noise reduction .

- Table 2 : Common Analytical Techniques and Applications

| Technique | Application | Example Output |

|---|---|---|

| LAESI-MS | Spatial metabolomics | Tissue-specific metabolite profiles |

| Molecular Dynamics | Binding kinetics | Free-energy landscapes |

| PCA (MATLAB) | Dimensionality reduction | Clustering of compound interactions |

- References :

Q. How can researchers address uncertainties in mechanistic studies of AKOS BBS-00005564?

- Methodological Answer :

- Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±5% HPLC accuracy) using Monte Carlo simulations.

- Bayesian Inference : Update probability distributions for hypotheses (e.g., target engagement likelihood) as new data emerges .

Q. What cross-disciplinary approaches enhance research on AKOS BBS-00005564?

- Methodological Answer :

- Systems Biology : Integrate omics data (proteomics, transcriptomics) to map compound effects on cellular networks.

- Collaborative Frameworks : Use platforms like SuAVE for collaborative data annotation and visualization (e.g., metabolite pathway mapping) .

Tables for Quick Reference

Table 3 : Common Pitfalls in Research Design and Mitigation Strategies

Table 4 : Key Journals for Publishing AKOS BBS-00005564 Research

| Journal Name | Focus Area | Example Topic |

|---|---|---|

| Beilstein Journal of Organic Chemistry | Synthetic/analytical methods | Characterization of novel derivatives |

| European Journal of Pure and Applied Mathematics | Computational modeling | QSAR studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.